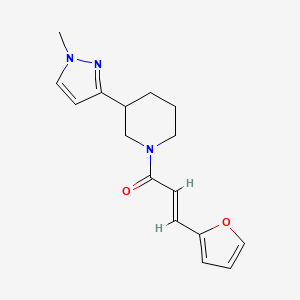![molecular formula C29H25NO2S B2958831 1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde CAS No. 477887-78-8](/img/structure/B2958831.png)
1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde is a useful research compound. Its molecular formula is C29H25NO2S and its molecular weight is 451.58. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Heterocyclic Compounds : The compound is utilized in the synthesis of various heterocyclic structures. For instance, it undergoes alkylation with α-haloketones to form ethers, which can be further cyclized to yield N-tosylated furano[2,3-g]indoles, as demonstrated in the study of the synthesis of furano[2,3-g]indoles from activated indoles (Pchalek, Kumar, & Black, 2021).
Nucleophilic Substitution Reactions : This compound is shown to be a versatile electrophile, reacting regioselectively at specific positions with various nucleophiles. This facilitates the creation of trisubstituted indole derivatives, useful in the synthesis of novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).
Spectroscopic and Structural Analysis
Spectroscopic Characterization : Spectroscopic methods like UV, IR, NMR, and mass spectroscopy are employed to characterize derivatives of this compound. These methods are crucial for understanding the molecular structure and electronic properties of the synthesized compounds (Acheson et al., 1979).
Molecular Structure Studies : X-ray crystallography and other structural analysis techniques are used to determine the molecular configuration and intermolecular interactions of various derivatives. This is important for understanding the compound's physical and chemical properties (Ali, Halim, & Ng, 2005).
Biological and Pharmaceutical Research
Antimicrobial and Antioxidant Activities : Some derivatives exhibit antimicrobial and antioxidant properties, making them potential candidates for developing new therapeutic agents (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
Synthesis of Biologically Active Derivatives : The compound is used in the synthesis of various biologically active derivatives, which are then studied for their potential applications in medicine, such as in the treatment of ulcers or as ligands in complex chemical reactions (Subudhi, Panda, & Bhatta, 2009).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-4-(3-methylphenyl)sulfanyl-2-phenyl-6,7-dihydroindole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO2S/c1-20-7-6-10-25(17-20)33-29-22(19-31)11-16-27-26(29)18-28(21-8-4-3-5-9-21)30(27)23-12-14-24(32-2)15-13-23/h3-10,12-15,17-19H,11,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEGRZOMFNIGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

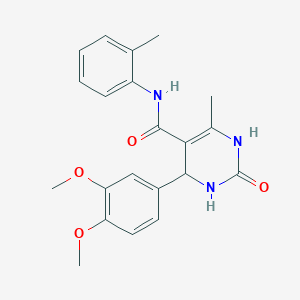


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide](/img/structure/B2958751.png)

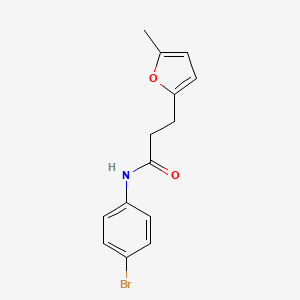
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2958754.png)
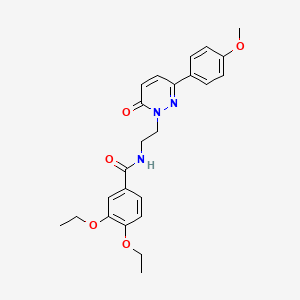

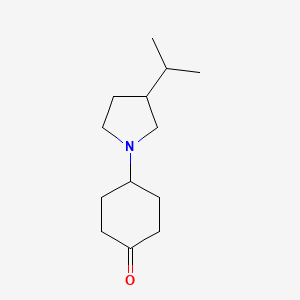

![1-Cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea](/img/structure/B2958768.png)
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2958769.png)
